3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine

Übersicht

Beschreibung

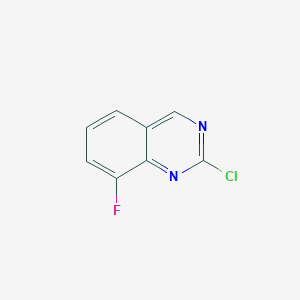

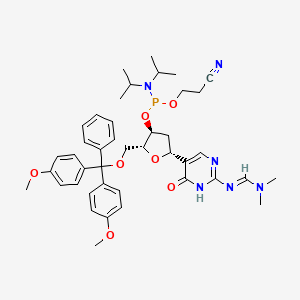

“3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C10H17N3, and it has a molar mass of 179.26 g/mol1. This compound is a heterocyclic compound and belongs to the family of pyrazoles1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine”. However, pyrazoles are typically synthesized using the reaction of 1,3-diketones with hydrazine or phenylhydrazine2.Molecular Structure Analysis

The molecular structure of “3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine” consists of a cyclobutyl group, an isopropyl group, and a pyrazol-5-amine group1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine”. However, pyrazoles can undergo a variety of reactions, including N-alkylation, N-acylation, sulfonation, reduction, and oxidation2.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine” are not fully detailed in the search results. However, it is known that its molecular weight is 179.26 g/mol1.Wissenschaftliche Forschungsanwendungen

Antioxidant and Anticancer Activities

Field : Biological Activities

Application : Compounds structurally similar to 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol have potential in treating different types of cancer and their efficacy as radical scavengers.

Method : Cadena-Cruz et al. conducted a study on the synthesis of 4,4ʹ- (Arylmethylene)bis (1H-pyrazol-5-ols) derivatives and evaluated their antioxidant and anticancer activities.

Results : The study explored the potential of these compounds in treating different types of cancer and their efficacy as radical scavengers.

DNA Binding and Cytotoxicity

Field : Cytotoxicity Studies

Application : Investigated the DNA binding and in-vitro cytotoxicity of compounds closely related to 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol.

Method : A research by Reddy et al. on bis-pyrazoles, including N- (3-isopropoxy-1-isopropyl-4- (3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazol-5-yl)cyclobutane carboxamide, closely related to 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol, investigated their DNA binding and in-vitro cytotoxicity.

Results : This study is significant in understanding the interaction of such compounds with DNA and their potential use in targeting cancer cell lines.

Synthesis of Bis (pyrazolyl)methanes

Field : Chemical Intermediates

Application : Synthesis of bis (pyrazolyl)methanes, including those containing 2,4-dihydro-3H-pyrazol-3-one structural motif, related to 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol.

Method : Sadeghpour and Olyaei reviewed the synthesis of bis (pyrazolyl)methanes.

Results : This research is relevant for understanding the wide range of biological activities of these compounds and their applications as chelating and extracting agents for metal ions.

Chemical Intermediate

Application : “3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine” is a chemical compound that has gained significance in the field of scientific research in recent years.

Method : This compound has attracted attention due to its potential applications in various fields and its unique physical and chemical properties.

Results : It is used as a chemical intermediate in the synthesis of more complex molecules.

Synthesis of N-Heterocyclic Amines

Application : Efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine .

Method : This is achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

Results : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as key synthetic intermediate of other valuable pyrazole derivatives .

Solvent-Free Condensation

Application : Efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine .

Method : This is achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

Results : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as key synthetic intermediate of other valuable pyrazole derivatives .

Preparation of Active Pharmaceutical Ingredients

Field : Pharmaceutical Chemistry

Application : N-heterocyclic amines are valuable building blocks in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Method : The reductive amination is the most commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity and a wide toolbox of protocols .

Results : Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities .

Safety And Hazards

The safety and hazard information for “3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine” is not available in the search results. It’s important to handle all chemical compounds with appropriate safety measures.

Zukünftige Richtungen

The future directions for “3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine” are not specified in the search results. However, given its classification as a pyrazole, it may have potential applications in pharmaceuticals, agrochemicals, or materials science2.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, further research in scientific literature is recommended.

Eigenschaften

IUPAC Name |

5-cyclobutyl-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-7(2)13-10(11)6-9(12-13)8-4-3-5-8/h6-8H,3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDPBIQHXZNEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1434607.png)

![3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B1434619.png)

![[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside](/img/structure/B1434625.png)